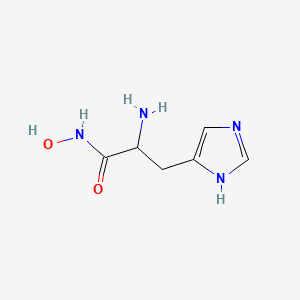

Histidinehydroxamic acid

Description

Structure

3D Structure

Properties

CAS No. |

25486-11-7 |

|---|---|

Molecular Formula |

C6H10N4O2 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-amino-N-hydroxy-3-(1H-imidazol-5-yl)propanamide |

InChI |

InChI=1S/C6H10N4O2/c7-5(6(11)10-12)1-4-2-8-3-9-4/h2-3,5,12H,1,7H2,(H,8,9)(H,10,11) |

InChI Key |

PPWCINXVCQTKJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NO)N |

Origin of Product |

United States |

Foundational & Exploratory

The Functional Landscape of Histidine-Hydroxamic Acid: A Technical Guide for Researchers

For Immediate Release

Abstract

Histidine-hydroxamic acid emerges as a molecule of significant interest within the domains of biochemistry and pharmacology. This technical guide delineates the fundamental functions of histidine-hydroxamic acid, focusing on its role as a metalloenzyme inhibitor. By integrating a hydroxamic acid moiety with a histidine scaffold, this compound is poised to exhibit potent and selective inhibitory activities against a range of critical enzymes. This document provides a comprehensive overview of its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its characterization. Furthermore, it presents key signaling pathways influenced by the inhibition of its target enzymes, offering a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

Hydroxamic acids (-CONHOH) are a well-established class of compounds renowned for their potent metal-chelating properties. This characteristic underpins their primary function as inhibitors of metalloenzymes, where they coordinate with the metal ion in the enzyme's active site, thereby disrupting its catalytic activity. The incorporation of an amino acid scaffold, such as histidine, into a hydroxamic acid derivative can enhance its binding affinity and selectivity for target enzymes.

Histidine, with its imidazole side chain, is a versatile amino acid that can participate in metal ion coordination. The fusion of a hydroxamic acid functional group with a histidine backbone in histidine-hydroxamic acid is hypothesized to create a bidentate chelating agent with enhanced potency and specificity for metalloenzymes. This guide explores the multifaceted functions of histidine-hydroxamic acid, with a particular focus on its inhibitory potential against histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and tyrosinase.

Core Function: Metalloenzyme Inhibition

The principal function of histidine-hydroxamic acid lies in its ability to inhibit metalloenzymes. The hydroxamic acid moiety acts as a strong chelator of divalent metal ions, most notably zinc (Zn²⁺), which is a critical cofactor for a multitude of enzymes. The imidazole ring of the histidine residue can also participate in coordinating the metal ion, potentially leading to a more stable enzyme-inhibitor complex.

Mechanism of Action

The inhibitory mechanism of hydroxamic acids is centered on the coordination of the metal ion in the active site of the target enzyme. In the case of zinc-dependent metalloenzymes, the hydroxamic acid group typically binds to the Zn²⁺ ion in a bidentate fashion, displacing a water molecule that is essential for catalysis. This strong interaction effectively blocks the active site and prevents substrate binding and turnover. The amino acid backbone of the inhibitor can further interact with residues in the active site cleft, contributing to the overall binding affinity and selectivity.

Quantitative Data on Hydroxamic Acid-Based Inhibitors

While specific inhibitory constants (IC₅₀ or Kᵢ values) for histidine-hydroxamic acid are not extensively documented in publicly available literature, the following table summarizes representative data for other hydroxamic acid-based inhibitors against key metalloenzyme targets. This data illustrates the typical potency of this class of compounds and provides a benchmark for the anticipated activity of histidine-hydroxamic acid.

| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ | Reference Compound |

| Vorinostat (SAHA) | HDACs (pan-HDAC) | Nanomolar range | - |

| Panobinostat | HDACs (pan-HDAC) | Nanomolar range | - |

| Marimastat | MMPs (broad-spectrum) | Nanomolar range | - |

| Benzohydroxamic acid | Mushroom Tyrosinase | 7 nM (Kᵢ) | Kojic Acid[1] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory function of histidine-hydroxamic acid.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against HDAC enzymes.

Materials:

-

Histidine-hydroxamic acid (test compound)

-

HDAC enzyme (e.g., recombinant human HDAC1)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., Trypsin in assay buffer)

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of histidine-hydroxamic acid in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well plate, add 50 µL of assay buffer.

-

Add 2 µL of serially diluted histidine-hydroxamic acid or control inhibitor to the respective wells.

-

Add 20 µL of HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of the developer solution.

-

Incubate for an additional 15 minutes at 37°C.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.[2]

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)

This protocol outlines a general procedure for assessing the inhibitory effect of histidine-hydroxamic acid on MMP activity.

Materials:

-

Histidine-hydroxamic acid (test compound)

-

Active MMP enzyme (e.g., MMP-2 or MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

A broad-spectrum MMP inhibitor (e.g., Marimastat) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of histidine-hydroxamic acid in a suitable solvent.

-

To the wells of a 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of serially diluted histidine-hydroxamic acid or control inhibitor.

-

Add 20 µL of the active MMP enzyme solution and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the fluorogenic MMP substrate.

-

Immediately monitor the increase in fluorescence in a kinetic mode for 30-60 minutes at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.

-

Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Calculate the percent inhibition and determine the IC₅₀ value.[3][4]

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol describes a standard method for measuring the inhibition of mushroom tyrosinase.

Materials:

-

Histidine-hydroxamic acid (test compound)

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Kojic acid as a positive control

-

96-well clear microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of histidine-hydroxamic acid in a suitable solvent.

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 20 µL of serially diluted histidine-hydroxamic acid or control inhibitor.

-

Add 20 µL of mushroom tyrosinase solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

-

Calculate the percent inhibition and determine the IC₅₀ value.[5][6][7]

Signaling Pathways and Logical Relationships

The inhibition of metalloenzymes by histidine-hydroxamic acid can have profound effects on various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the logical relationships in experimental workflows and the key signaling cascades affected by HDAC and MMP inhibition.

References

- 1. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosinase inhibition assay [bio-protocol.org]

- 7. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

Histidine-Hydroxamic Acid: A Technical Guide to its Role as a Metalloenzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine-hydroxamic acid, a derivative of the naturally occurring amino acid L-histidine, has emerged as a significant molecule in the study of metalloenzyme inhibition. The presence of the hydroxamic acid moiety confers a strong metal-chelating capability, making it a potent inhibitor of various metalloenzymes, which are implicated in a wide range of physiological and pathological processes. This technical guide provides an in-depth overview of histidine-hydroxamic acid as a metalloenzyme inhibitor, with a focus on its mechanism of action, inhibitory activity against key enzyme families, and the experimental protocols for its synthesis and evaluation. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Introduction: The Significance of Metalloenzyme Inhibition

Metalloenzymes are a broad class of enzymes that utilize a metal ion, typically a transition metal such as zinc, nickel, or copper, as a cofactor for their catalytic activity. These enzymes play crucial roles in a myriad of biological processes, including signal transduction, tissue remodeling, and cellular proliferation. Consequently, the dysregulation of metalloenzyme activity is often associated with the pathophysiology of numerous diseases, including cancer, inflammatory disorders, and infectious diseases.

The development of inhibitors that specifically target metalloenzymes has become a major focus of modern drug discovery. An effective strategy for designing such inhibitors is to incorporate a functional group with a high affinity for the metal cofactor in the enzyme's active site. The hydroxamic acid functional group (-CONHOH) is an exemplary metal-binding group, or "zinc-binding group" (ZBG), known for its ability to form stable, bidentate complexes with the metal ions in the active sites of these enzymes.

Histidine-hydroxamic acid combines the metal-chelating properties of the hydroxamic acid moiety with the structural features of the amino acid histidine. This unique combination makes it a valuable tool for probing the active sites of metalloenzymes and a potential scaffold for the development of novel therapeutic agents.

Mechanism of Action

The primary mechanism by which histidine-hydroxamic acid and other hydroxamates inhibit metalloenzymes is through direct coordination with the metal ion in the enzyme's active site. In many zinc-dependent metalloenzymes, the catalytic zinc ion is coordinated by three amino acid residues (often histidine) and a water molecule. This water molecule is activated by the zinc ion to act as a nucleophile in the catalytic reaction.

Histidine-hydroxamic acid acts as a competitive inhibitor by displacing the activated water molecule and forming a stable, bidentate chelate with the zinc ion through the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group. This strong interaction effectively blocks the substrate from accessing the catalytic center, thereby inhibiting the enzyme's activity.

Target Metalloenzymes and Inhibitory Activity

Histidine-hydroxamic acid has been investigated as an inhibitor of several classes of metalloenzymes. The following sections summarize the available quantitative data on its inhibitory potency.

Urease

Ureases are nickel-containing enzymes that catalyze the hydrolysis of urea to ammonia and carbamate. They are found in a variety of plants, fungi, and bacteria and are implicated in the pathogenesis of diseases such as peptic ulcers and urinary tract infections caused by Helicobacter pylori and Proteus mirabilis, respectively. Hydroxamic acid derivatives are well-known potent inhibitors of urease.

Table 1: Inhibitory Activity of Amino Acid-Hydroxamic Acids against Jack Bean Urease

| Amino Acid-Hydroxamic Acid | IC50 (μM) |

| Methionine-hydroxamic acid | 3.9[1] |

| Phenylalanine-hydroxamic acid | 15[1] |

| Serine-hydroxamic acid | 20[1] |

| Alanine-hydroxamic acid | 22[1] |

| Glycine-hydroxamic acid | 30[1] |

| Histidine-hydroxamic acid | 40[1] |

| Threonine-hydroxamic acid | 45[1] |

| Leucine-hydroxamic acid | 50[1] |

| Arginine-hydroxamic acid | 80[1] |

Data from Kobashi et al. (1987). The I50 values represent the concentration of the inhibitor required to achieve 50% inhibition of urease activity.

Matrix Metalloproteinases (MMPs)

Table 2: Inhibitory Activity of Representative Amino Acid-Based Hydroxamates against MMPs

| Compound | MMP Target | IC50 (nM) |

| Batimastat (a peptidomimetic hydroxamate) | MMP-1 | 4 |

| MMP-2 | 4 | |

| MMP-9 | 20 | |

| Marimastat (a peptidomimetic hydroxamate) | MMP-1 | 5 |

| MMP-2 | 6 | |

| MMP-9 | 3 | |

| N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid | MMP-3 | 30 |

| MMP-13 | 8 |

Note: The data in this table is for structurally more complex amino acid-based hydroxamates and is provided for comparative purposes due to the lack of specific data for histidine-hydroxamic acid against MMPs.

Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. HDACs are key regulators of gene expression, and their aberrant activity is linked to the development of cancer and other diseases. Several hydroxamic acid-based HDAC inhibitors, such as Vorinostat (SAHA), are approved for cancer therapy. As with MMPs, specific inhibitory data for histidine-hydroxamic acid against HDACs is not widely reported.

Table 3: Inhibitory Activity of Representative Hydroxamic Acids against HDACs

| Compound | HDAC Isoform | IC50 (nM) |

| Vorinostat (SAHA) | Pan-HDAC | ~50 |

| Belinostat (PXD101) | Pan-HDAC | ~27 |

| Panobinostat (LBH589) | Pan-HDAC | ~5 |

| Trichostatin A (TSA) | Class I/II HDACs | ~1.8 |

Note: This table presents data for well-characterized pan-HDAC inhibitors to illustrate the potency of the hydroxamate functional group.

Experimental Protocols

This section provides detailed methodologies for the synthesis of L-histidine hydroxamic acid and a general protocol for assessing its inhibitory activity against a model metalloenzyme, urease.

Synthesis of L-Histidine Hydroxamic Acid

This protocol is adapted from the method described by Journal of Molecular Liquids, 2023.[2]

Materials:

-

L-histidine methyl ester dihydrochloride

-

Hydroxylamine solution (50 wt% in H₂O)

-

Deionized water

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallization dish

Procedure:

-

Dissolve 1.0 g (4.13 mmol) of L-histidine methyl ester dihydrochloride in 10 mL of deionized water in a round-bottomed flask.

-

To this solution, add 20 mL of a 50 wt% aqueous solution of hydroxylamine. The excess hydroxylamine serves to neutralize the hydrochloride salt and drive the reaction to completion.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, L-histidine hydroxamic acid, will begin to crystallize directly from the reaction mixture.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold deionized water.

-

Further purify the product by recrystallization from a minimal amount of hot water.

-

Dry the purified crystals under vacuum to obtain the final product.

Urease Inhibition Assay (Spectrophotometric)

This protocol provides a generalized method for determining the IC50 value of histidine-hydroxamic acid against urease.

Materials:

-

Jack bean urease

-

Urea solution (e.g., 100 mM in phosphate buffer)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Histidine-hydroxamic acid stock solution (in buffer or DMSO)

-

Nessler's reagent or a commercial ammonia assay kit

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a working solution of urease in phosphate buffer. The final concentration should be chosen to provide a linear reaction rate over the desired time course.

-

Prepare a series of dilutions of histidine-hydroxamic acid in phosphate buffer from the stock solution.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add a fixed volume of the urease solution to each well/cuvette.

-

Add an equal volume of the different dilutions of histidine-hydroxamic acid to the respective wells. Include a control with buffer only (no inhibitor).

-

Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the urea substrate solution to each well.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at the same constant temperature.

-

Stop the reaction by adding a quenching agent (e.g., a strong acid, depending on the detection method).

-

-

Quantification of Ammonia:

-

Determine the amount of ammonia produced in each reaction using Nessler's reagent or a suitable commercial kit. This typically involves measuring the absorbance at a specific wavelength (e.g., 425 nm for Nessler's reagent).

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of histidine-hydroxamic acid compared to the control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Signaling Pathways

The inhibition of metalloenzymes by compounds like histidine-hydroxamic acid can have significant downstream effects on cellular signaling pathways.

Matrix Metalloproteinase (MMP) Signaling

MMPs are key players in the remodeling of the extracellular matrix (ECM). Their activity influences cell-cell and cell-matrix interactions, which in turn regulate signaling pathways involved in cell proliferation, migration, and survival. For instance, MMPs can cleave and release growth factors and cytokines that are sequestered in the ECM, thereby activating signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Inhibition of MMPs can therefore modulate these pathways and is a therapeutic strategy in cancer to reduce tumor growth and metastasis.

Histone Deacetylase (HDAC) Signaling

HDACs play a central role in epigenetic regulation. By removing acetyl groups from histones, they promote a more condensed chromatin structure, which generally leads to transcriptional repression. HDACs can also deacetylate non-histone proteins, including transcription factors like p53 and NF-κB, thereby modulating their activity. In cancer, the overexpression or aberrant activity of HDACs can lead to the silencing of tumor suppressor genes and the activation of oncogenes. HDAC inhibitors, by promoting histone hyperacetylation, can reactivate the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis.

Conclusion and Future Directions

Histidine-hydroxamic acid serves as a valuable molecular probe and a foundational structure for the design of more complex and selective metalloenzyme inhibitors. Its straightforward synthesis and potent, broad-spectrum inhibitory activity make it an important tool for researchers in academia and industry.

While its inhibitory effect on urease is well-documented, further research is needed to quantify its activity against other important metalloenzyme families, such as MMPs and HDACs. Such studies would provide a more complete picture of its inhibitory profile and potential off-target effects.

Future work in this area could focus on using histidine-hydroxamic acid as a scaffold for the development of second-generation inhibitors with improved selectivity and pharmacokinetic properties. By modifying the histidine side chain or incorporating it into larger peptidomimetic structures, it may be possible to design novel therapeutics that target specific metalloenzymes with high potency and minimal side effects. The continued exploration of simple, yet effective, molecules like histidine-hydroxamic acid will undoubtedly contribute to the advancement of metalloenzyme-targeted therapies.

References

An In-depth Technical Guide on the Discovery and History of Histidine-Hydroxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine-hydroxamic acid, a synthetic amino acid derivative, has garnered interest in the scientific community primarily for its role as a metalloenzyme inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of L-histidine hydroxamic acid. Particular emphasis is placed on its interaction with histidine decarboxylase, a key enzyme in histamine biosynthesis. This document details experimental protocols for its synthesis, summarizes available quantitative data on its inhibitory activity, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its biochemical context.

Introduction: The Emergence of Hydroxamic Acids as Pharmacological Agents

Hydroxamic acids, organic compounds containing the functional group R-CO-N(OH)-R', have been a subject of scientific investigation since their first synthesis by H. Lossen in 1869.[1] Their significance in medicinal chemistry escalated with the discovery of their potent ability to chelate metal ions.[2] This property is central to their mechanism of action as inhibitors of metalloenzymes, where the hydroxamate moiety coordinates with the metal cofactor in the enzyme's active site, disrupting its catalytic function.[2]

A prime example of their therapeutic application is in the inhibition of histone deacetylases (HDACs), a class of zinc-dependent enzymes crucial for regulating gene expression. Several hydroxamic acid-based HDAC inhibitors, such as Vorinostat, have been approved for cancer therapy.[3] The broader class of amino acid hydroxamates, to which histidine-hydroxamic acid belongs, has been explored for its inhibitory effects on various enzymes, including aminopeptidases.[3]

Discovery and Historical Context

The precise historical details surrounding the initial discovery and synthesis of L-histidine-hydroxamic acid are not extensively documented in readily available literature. However, its development can be situated within the broader exploration of α-aminohydroxamic acids as enzyme inhibitors. A key publication by Reid and Shepherd in 1963, titled "Specificity in enzyme inhibition. 2. .alpha.-Aminohydroxamic acids as inhibitors of histidine decarboxylase and 3,4-dihydroxyphenylalanine decarboxylase," strongly indicates that the investigation of histidine-hydroxamic acid as an inhibitor of histidine decarboxylase was underway by the early 1960s.[4] This research was part of a larger effort to understand the structure-activity relationships of enzyme inhibitors.

Synthesis of L-Histidine-Hydroxamic Acid

The synthesis of L-histidine-hydroxamic acid is typically achieved through the reaction of an L-histidine ester with hydroxylamine. The following protocols provide a detailed methodology for its preparation.

Experimental Protocol: Synthesis of L-Histidine Methyl Ester Dihydrochloride

The precursor, L-histidine methyl ester dihydrochloride, is synthesized from L-histidine.

Materials:

-

L-histidine

-

Methanol

-

Thionyl chloride

Procedure:

-

A solution of L-histidine (38.75 g, 240 mmol) in methanol (500 ml) is prepared and stirred in an ice bath.

-

Thionyl chloride (27.2 ml, 375 mmol) is added dropwise to the stirred solution.

-

After fifteen minutes, the ice bath is removed, and the reaction mixture is stirred at room temperature for one hour.

-

The mixture is then refluxed for 48 hours.

-

Following reflux, the solution is concentrated in vacuo.

-

The separated crystals are filtered and washed with methanol to yield L-histidine methyl ester dihydrochloride.[2]

Experimental Protocol: Synthesis of L-Histidine-Hydroxamic Acid

Materials:

-

L-histidine methyl ester dihydrochloride

-

Hydroxylamine solution (50 wt% in H₂O)

-

Deionized water

Procedure:

-

1.0 g (4.13 mmol) of L-histidine methyl ester dihydrochloride is dissolved in 10 mL of deionized water in a round-bottomed flask.

-

20 mL of hydroxylamine solution (50 wt% in H₂O) is added to the flask.

-

The reaction mixture is stirred at room temperature. The excess hydroxylamine serves to both liberate the free base of the histidine methyl ester and to act as the nucleophile for the formation of the hydroxamic acid, while also maintaining an alkaline reaction medium.[5]

-

The final product, L-histidine-hydroxamic acid, crystallizes directly from the reaction mixture and can be isolated by filtration.[5]

Synthesis Workflow

Caption: Workflow for the two-step synthesis of L-histidine-hydroxamic acid.

Biological Activity and Mechanism of Action

The primary biological significance of L-histidine-hydroxamic acid lies in its ability to act as an inhibitor of metalloenzymes, with a particular focus on histidine decarboxylase.

Inhibition of Histidine Decarboxylase

Histidine decarboxylase (HDC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of histidine to produce histamine. Histamine is a crucial biogenic amine involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission. The inhibition of HDC presents a therapeutic strategy for conditions characterized by excessive histamine production.

L-histidine-hydroxamic acid, as an analog of the natural substrate L-histidine, is believed to act as a competitive inhibitor of HDC. The hydroxamate group is a key feature, as it can chelate the metal ions that may be associated with the enzyme's active site or otherwise disrupt the catalytic mechanism.

Signaling Pathway of Histidine Decarboxylase Inhibition

Caption: Inhibition of the histidine decarboxylase pathway by L-histidine-hydroxamic acid.

Quantitative Data

Currently, there is a notable scarcity of publicly available, specific quantitative data (e.g., IC₅₀ or Kᵢ values) for the inhibition of histidine decarboxylase by L-histidine-hydroxamic acid. While the work of Reid and Shepherd (1963) is frequently cited as foundational in this area, the specific inhibitory constants from this study are not widely disseminated in modern databases. Further research into archival biochemical literature is required to uncover this specific quantitative information.

Conclusion and Future Directions

L-histidine-hydroxamic acid stands as an intriguing molecule at the intersection of amino acid chemistry and pharmacology. Its synthesis is well-established, and its role as a competitive inhibitor of histidine decarboxylase is conceptually understood. However, a comprehensive understanding of its potency and specificity is hampered by the lack of accessible quantitative data. Future research should focus on re-evaluating the inhibitory activity of L-histidine-hydroxamic acid against histidine decarboxylase and other metalloenzymes using modern biochemical and biophysical techniques. Such studies would not only provide valuable quantitative data but could also reignite interest in this molecule as a potential therapeutic agent or a tool for studying the mechanisms of metalloenzymes.

References

The Pivotal Role of Histidine-Hydroxamic Acid in Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-hydroxamic acid, a derivative of the essential amino acid histidine, has garnered significant attention in the field of enzyme kinetics and drug development. Its unique chemical structure, featuring a hydroxamate group (-CONHOH), positions it as a potent inhibitor of various metalloenzymes. This technical guide provides an in-depth exploration of the role of histidine-hydroxamic acid in enzyme kinetics, with a particular focus on its inhibitory mechanisms, quantitative inhibitory data, and the experimental protocols required for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Enzyme Inhibition

The primary mechanism by which histidine-hydroxamic acid and other hydroxamic acids inhibit metalloenzymes is through the chelation of the metal ion(s) present in the enzyme's active site.[1][2] This interaction disrupts the catalytic activity of the enzyme, effectively preventing it from binding to its substrate and carrying out its biological function.

A prominent example of this inhibitory action is observed with urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The active site of urease contains a bi-nickel center that is crucial for its catalytic activity. Histidine-hydroxamic acid acts as a competitive inhibitor of urease by binding to these nickel ions through its hydroxamic acid moiety.[1][2] This binding is thought to mimic the transition state of the urea hydrolysis reaction.[2] The strong coordination of the hydroxamate group with the nickel ions blocks the active site, thereby inhibiting the enzyme.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of histidine-hydroxamic acid against urease has been quantified, providing valuable data for comparative analysis and drug design. Among a study of nineteen α-aminoacyl hydroxamic acids, histidine-hydroxamic acid was identified as a notable inhibitor of jack bean urease.[3]

| Inhibitor | Target Enzyme | Inhibition Parameter | Value |

| Histidine-hydroxamic acid | Jack Bean Urease | IC50 | Potent Inhibition Noted* |

| Methionine-hydroxamic acid | Jack Bean Urease | IC50 | 3.9 x 10-6 M |

| Acetohydroxamic acid (AHA) | Urease | IC50 | ~42 µM |

*In the study by Kobashi et al., histidine-hydroxamic acid was listed among the potent inhibitors, following methionine-hydroxamic acid, phenylalanine-hydroxamic acid, serine-hydroxamic acid, alanine-hydroxamic acid, and glycine-hydroxamic acid in decreasing order of inhibitory power.[3] A specific IC50 value was not provided in the abstract.

Experimental Protocols

Synthesis of L-Histidine-Hydroxamic Acid

The synthesis of amino acid hydroxamates can be achieved through various methods. A general and adaptable protocol starting from the corresponding amino acid ester is described below.

Materials:

-

L-Histidine methyl ester hydrochloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Anhydrous methanol

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

pH meter

Procedure:

-

Preparation of Hydroxylamine Solution: Prepare a fresh solution of hydroxylamine in methanol. For every one equivalent of the starting ester, use approximately 1.5 to 2 equivalents of hydroxylamine hydrochloride. Dissolve the hydroxylamine hydrochloride in methanol and neutralize it with an equimolar amount of methanolic KOH or NaOH. The precipitated KCl or NaCl can be removed by filtration.

-

Reaction: Dissolve the L-histidine methyl ester hydrochloride in anhydrous methanol. To this solution, add the freshly prepared methanolic hydroxylamine solution.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Urease Inhibition Assay

The inhibitory activity of histidine-hydroxamic acid against urease can be determined using a colorimetric assay that measures the production of ammonia.

Materials:

-

Jack bean urease (lyophilized powder)

-

Urea

-

Histidine-hydroxamic acid

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Phenol-hypochlorite reagent (for ammonia quantification)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of jack bean urease in phosphate buffer.

-

Prepare a stock solution of urea in phosphate buffer.

-

Prepare a stock solution of histidine-hydroxamic acid in a suitable solvent (e.g., water or DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add a defined amount of the urease enzyme solution to each well.

-

Add varying concentrations of the histidine-hydroxamic acid solutions to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Allow the reaction to proceed for a set time (e.g., 10-20 minutes).

-

Stop the reaction by adding the phenol-hypochlorite reagent. This reagent will react with the ammonia produced to form a colored indophenol complex.

-

-

Data Analysis:

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percentage of urease inhibition for each concentration of histidine-hydroxamic acid compared to the control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Caption: Mechanism of Urease Inhibition.

Caption: Experimental Workflow.

References

Structural Analysis of Histidine-Hydroxamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-hydroxamic acid is a derivative of the essential amino acid L-histidine, incorporating a hydroxamic acid functional group (-CONHOH) in place of the carboxylic acid. This modification imparts significant metal-chelating properties, making it a molecule of considerable interest in medicinal chemistry and drug development. The hydroxamic acid moiety is a well-established pharmacophore known for its ability to act as a potent inhibitor of various metalloenzymes, particularly zinc-dependent enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and tyrosinase.[1][2]

The imidazole side chain of the histidine residue, with a pKa near physiological pH, offers additional coordination sites and can participate in hydrogen bonding, potentially influencing the molecule's binding affinity and selectivity for specific enzyme targets.[3] This technical guide provides a comprehensive overview of the structural analysis of histidine-hydroxamic acid, including detailed experimental protocols, tabulated structural and spectroscopic data derived from closely related analogs, and visualizations of relevant biochemical pathways and experimental workflows.

Physicochemical and Structural Properties

While specific experimental data for L-histidine hydroxamate is not extensively published, its physicochemical and structural properties can be reliably inferred from data on L-histidine and simple hydroxamic acids, such as acetohydroxamic acid.

General Properties

| Property | Expected Value/Characteristic | Source/Basis |

| Molecular Formula | C₆H₁₀N₄O₂ | L-Histidine Hydroxamate |

| Molecular Weight | 170.17 g/mol | L-Histidine Hydroxamate |

| CAS Number | 25486-00-4 | L-Histidine Hydroxamate |

| Appearance | Expected to be a crystalline solid | General property of amino acid derivatives |

| pKa (Hydroxamic Acid) | ~8.5 - 9.5 | General for hydroxamic acids[4] |

| pKa (Imidazole Ring) | ~6.0 | L-Histidine |

| Solubility | Soluble in aqueous solutions, especially alkaline | General for hydroxamic acids[4] |

| Metal Chelation | Forms stable complexes with Zn(II), Fe(III), Ni(II), Cu(II) | General for hydroxamic acids[1][2] |

Expected Bond Lengths and Angles

The following table summarizes expected bond lengths and angles for the hydroxamic acid functional group, based on crystallographic data from N-hydroxyacetamide (HA2).[5][6]

| Parameter | Atom Pair/Triplet | Expected Value (Å or °) |

| Bond Lengths (Å) | ||

| C=O | ~1.24 | |

| C-N | ~1.33 | |

| N-O | ~1.39 | |

| **Bond Angles (°) ** | ||

| O=C-N | ~122 | |

| C-N-O | ~118 |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and structural characterization of L-histidine-hydroxamic acid.

Synthesis of L-Histidine Hydroxamate

A common and effective method for the synthesis of amino acid hydroxamates involves the reaction of the corresponding amino acid ester with hydroxylamine.[7]

Protocol:

-

Esterification of L-Histidine:

-

Suspend L-histidine in methanol.

-

Cool the suspension in an ice bath and bubble dry HCl gas through it with stirring until the L-histidine dissolves completely.

-

Reflux the solution for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain L-histidine methyl ester dihydrochloride.

-

-

Formation of the Hydroxamic Acid:

-

Dissolve L-histidine methyl ester dihydrochloride in a minimal amount of cold methanol.

-

In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with an equimolar amount of potassium hydroxide in methanol.

-

Add the methanolic hydroxylamine solution dropwise to the L-histidine methyl ester solution at 0°C with constant stirring.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Purification:

-

Remove the precipitated KCl by filtration.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Structural Characterization

3.2.1 X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

Protocol:

-

Crystallization:

-

Dissolve the purified L-histidine hydroxamate in a suitable solvent (e.g., water, ethanol, or a solvent mixture).

-

Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals suitable for diffraction.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

-

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of L-histidine hydroxamate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons in the molecule. Expected signals include those for the α-proton, β-protons, and the protons of the imidazole ring.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms, including the carbonyl carbon of the hydroxamic acid.

-

3.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

Sample Preparation:

-

Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film.

-

-

Data Acquisition:

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Bands:

-

O-H stretch: Broad band around 3200-3000 cm⁻¹

-

N-H stretch: Around 3300-3100 cm⁻¹

-

C=O stretch (Amide I): Around 1680-1630 cm⁻¹

-

N-O stretch: Around 920-870 cm⁻¹

-

-

3.2.4 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion peak [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can be used to confirm the structure.

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and structural analysis of L-histidine hydroxamate.

Mechanism of Metalloenzyme Inhibition

References

- 1. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal Structures of a Series of Hydroxamic Acids [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Histidine-Hydroxamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine-hydroxamic acid (His-HA), a derivative of the essential amino acid L-histidine, is a molecule of significant interest in medicinal chemistry and drug development. Its unique structural features, combining the imidazole ring of histidine with a hydroxamic acid moiety, confer upon it potent metal-chelating properties and the ability to interact with various biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of histidine-hydroxamic acid, including its synthesis, acidity, solubility, stability, and metal chelation capabilities. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside visualizations of key chemical processes and potential biological signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of histidine-hydroxamic acid and related compounds.

Structural and Physicochemical Properties

Histidine-hydroxamic acid integrates the key functional groups of L-histidine—an α-amino group, a carboxyl group, and an imidazole side chain—with a hydroxamic acid (-CONHOH) function. This combination results in a molecule with a rich acid-base chemistry and a strong propensity for metal ion coordination.

General Properties

A summary of the fundamental properties of L-histidine, the parent amino acid, is provided below as a reference point. While specific experimental data for histidine-hydroxamic acid is emerging, the properties of L-histidine offer valuable context.

| Property | Value (for L-Histidine) | Reference |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Melting Point | ~282 °C (decomposes) | |

| Water Solubility | 41.6 g/L (at 25 °C) | [1] |

| pKa (α-carboxyl) | ~1.80 - 2.17 | [2] |

| pKa (α-amino) | ~9.33 | [2] |

| pKa (imidazole) | ~6.04 | [2] |

Acidity and pKa Values

The acid-base properties of histidine-hydroxamic acid are crucial for its biological activity and are governed by its ionizable groups: the α-carboxyl group, the α-amino group, the imidazole ring, and the hydroxamic acid moiety. The pKa of the imidazole side chain is particularly significant as it lies near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems. The hydroxamic acid group is also weakly acidic.

| Ionizable Group | Approximate pKa | Predominant State at pH 7.4 |

| α-Carboxyl | ~2-3 | Deprotonated (-COO⁻) |

| Imidazole | ~6.0 | Partially Protonated/Deprotonated |

| Hydroxamic Acid (-NHOH) | ~8-9 | Primarily Protonated |

| α-Amino | ~9-10 | Protonated (-NH₃⁺) |

Note: The pKa values for the α-carboxyl and α-amino groups are estimations based on typical amino acid derivatives. The pKa of the hydroxamic acid can vary depending on the molecular structure.

Solubility

Stability

The stability of histidine-hydroxamic acid is a critical parameter for its storage and therapeutic application. Hydroxamic acids can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, yielding the corresponding carboxylic acid and hydroxylamine. The stability is also influenced by temperature and the presence of metal ions.

Synthesis of Histidine-Hydroxamic Acid

Histidine-hydroxamic acid can be synthesized from L-histidine methyl ester dihydrochloride. The following is a detailed experimental protocol based on established methods.

Experimental Protocol: Synthesis from L-Histidine Methyl Ester

Materials:

-

L-histidine methyl ester dihydrochloride

-

Hydroxylamine solution (50% in water)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

Procedure:

-

In a round-bottom flask, dissolve L-histidine methyl ester dihydrochloride in deionized water.

-

With continuous stirring, add an excess of 50% aqueous hydroxylamine solution to the flask. The excess hydroxylamine acts as both the nucleophile and the base to neutralize the hydrochloride salt.

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, histidine-hydroxamic acid, is expected to crystallize directly from the reaction mixture.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and byproducts.

-

Dry the purified histidine-hydroxamic acid in a desiccator or a vacuum oven at a low temperature.

Metal Chelation Properties

A defining characteristic of histidine-hydroxamic acid is its ability to form stable complexes with a variety of metal ions. The imidazole ring and the hydroxamic acid moiety act as key coordination sites. This property is central to its biological activities, particularly its role as a metalloenzyme inhibitor.

Coordination Chemistry

Histidine-hydroxamic acid can coordinate with metal ions such as Fe(III), Cu(II), and Zn(II). The hydroxamic acid typically acts as a bidentate ligand, coordinating through the carbonyl oxygen and the hydroxylamino oxygen. The imidazole nitrogen of the histidine side chain provides an additional coordination site.

Stability of Metal Complexes

The stability of the metal complexes is quantified by their stability constants (log β). Higher values indicate more stable complexes. The table below presents the overall stability constants for the complexes formed between Fe(III) and histidine-hydroxamic acid (Hisha).

| Species | log β |

| [Fe(H₂L)]³⁺ | 13.06 |

| [Fe(HL)]²⁺ | 9.93 |

| [FeL]⁺ | 3.65 |

| [FeL(OH)] | -1.77 |

| [FeL₂]⁻ | 5.25 |

| [FeL₂(OH)]²⁻ | -2.67 |

| [Fe₂(HL)₂]⁴⁺ | 25.10 |

| [Fe₂(L)₂]²⁺ | 12.52 |

Data from a study on Fe(III) complexes with histidinehydroxamic acid (Hisha).

Experimental Protocol: Characterization of Metal Chelation by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common method to study the formation of colored metal-hydroxamate complexes.

Materials:

-

Histidine-hydroxamic acid solution of known concentration

-

Metal salt solution (e.g., FeCl₃, CuSO₄, ZnCl₂) of known concentration

-

pH buffer solutions

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions containing a fixed concentration of histidine-hydroxamic acid and varying concentrations of the metal salt in a specific pH buffer.

-

Allow the solutions to equilibrate.

-

Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm).

-

The formation of metal-hydroxamate complexes is often accompanied by the appearance of new absorption bands in the visible region.

-

By analyzing the changes in absorbance as a function of metal ion concentration, the stoichiometry and stability constants of the complexes can be determined using methods such as the mole-ratio method or Job's plot.

Biological Activity and Potential Signaling Pathways

Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, hydroxamic acids can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism is the basis for the use of several hydroxamic acid-containing drugs in cancer therapy.

Given its structure, histidine-hydroxamic acid is a putative HDAC inhibitor. The hydroxamic acid moiety chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. The histidine component may influence the inhibitor's specificity and pharmacokinetic properties.

Putative Signaling Pathway: HDAC Inhibition

The inhibition of HDACs by histidine-hydroxamic acid can trigger a cascade of downstream cellular events, including cell cycle arrest, differentiation, and apoptosis. The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation, is a potential downstream target. Inhibition of HDACs can lead to the suppression of the mTOR pathway, contributing to the anti-proliferative effects. Furthermore, HDAC inhibition can induce apoptosis through both intrinsic and extrinsic pathways.

Conclusion

Histidine-hydroxamic acid is a multifunctional molecule with a compelling profile of physicochemical properties that make it a promising candidate for further investigation in drug discovery and development. Its strong metal-chelating ability, coupled with its potential to inhibit key enzymes like histone deacetylases, underscores its therapeutic potential. This technical guide has summarized the core physicochemical characteristics of histidine-hydroxamic acid and provided detailed experimental protocols for its synthesis and characterization. The presented data and visualizations offer a foundational resource for researchers seeking to explore the chemistry and biology of this intriguing compound. Further studies are warranted to fully elucidate its solubility, stability, and specific interactions with biological targets and signaling pathways.

References

Early-Stage Research on Histidine-Hydroxamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-hydroxamic acid derivatives represent a compelling class of small molecules in early-stage drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental methodologies related to these compounds. The unique structural features of the histidine residue, combined with the metal-chelating properties of the hydroxamic acid moiety, make these derivatives promising candidates for the inhibition of various metalloenzymes, particularly histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This document summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a foundational resource for researchers in the field.

Data Presentation: Enzyme Inhibition

The inhibitory activity of hydroxamic acid derivatives is a key indicator of their therapeutic potential. While extensive quantitative data for a broad range of histidine-hydroxamic acid derivatives is still emerging, the following tables summarize representative inhibitory concentrations (IC50) for various hydroxamic acids against different HDAC and MMP isoforms. It is important to note that the specific activities of histidine-containing derivatives may vary, and further research is needed to fully characterize their inhibitory profiles.

Table 1: Inhibitory Activity of Representative Hydroxamic Acid Derivatives against Histone Deacetylases (HDACs)

| Compound | HDAC Isoform | IC50 | Reference |

|---|---|---|---|

| YSL-109 | HDAC1 | 259.439 µM | [1] |

| HDAC6 | 0.537 nM | [1] | |

| HDAC8 | 2.24 µM | [1] | |

| Pyrimidine-based Derivative | HDAC4 | 16.6 µM | N/A |

| HDAC8 | 1.2 µM | N/A | |

| Thiazolyl-based Derivative (9b) | HDAC4 | 48.8 µM | [2] |

| | HDAC6 | Low µM range |[2] |

Table 2: Inhibitory Activity of Representative Hydroxamic Acid Derivatives against Matrix Metalloproteinases (MMPs)

| Compound | MMP Isoform | IC50 (µM) | Reference |

|---|---|---|---|

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2 | ~1-1.5 | N/A |

| MMP-9 | ~1-1.5 | N/A |

| | MMP-14 | ~1-1.5 | N/A |

Experimental Protocols

Synthesis of L-Histidine Hydroxamic Acid (HisHA)

A common method for the synthesis of L-histidine hydroxamic acid involves the reaction of an L-histidine ester with hydroxylamine. The following protocol is a representative example.

Materials:

-

L-histidine methyl ester dihydrochloride

-

Hydroxylamine solution (50 wt% in H2O)

-

Water (deionized or distilled)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve L-histidine methyl ester dihydrochloride in water in a round-bottomed flask.

-

Add an excess of 50 wt% aqueous hydroxylamine solution to the flask. The excess hydroxylamine serves to neutralize the hydrochloride salt and drive the reaction to completion.

-

Stir the reaction mixture at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, L-histidine hydroxamic acid, can be isolated. Depending on the reaction conditions and purity, this may involve crystallization directly from the reaction mixture, followed by filtration and drying.

HDAC Inhibition Assay (General Protocol)

The inhibitory activity of histidine-hydroxamic acid derivatives against HDACs can be determined using commercially available kits or by following established protocols. A typical fluorometric assay involves the following steps:

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., Tris-based buffer with additives)

-

Trichostatin A or SAHA (as a positive control)

-

Histidine-hydroxamic acid derivative (test compound)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the histidine-hydroxamic acid derivative in assay buffer.

-

In a 96-well black microplate, add the HDAC enzyme, the fluorogenic substrate, and the assay buffer to each well.

-

Add the serially diluted test compound or control (positive control or vehicle) to the respective wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution, which typically contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Histidine-hydroxamic acid derivatives, as inhibitors of metalloenzymes like HDACs and MMPs, are predicted to influence various cellular signaling pathways implicated in cancer and other diseases. While direct evidence for the modulation of specific pathways by these specific derivatives is still under investigation, the inhibition of their primary targets suggests potential downstream effects on key signaling cascades such as the MAPK and PI3K/Akt pathways.

Conclusion

Early-stage research into histidine-hydroxamic acid derivatives indicates their potential as a valuable scaffold in the development of novel metalloenzyme inhibitors. Their straightforward synthesis and the established importance of their target enzymes in various pathologies provide a strong rationale for further investigation. Future research should focus on building a comprehensive structure-activity relationship (SAR) by synthesizing and testing a wider array of these derivatives. Additionally, elucidating the specific signaling pathways modulated by these compounds will be crucial in understanding their cellular mechanisms of action and identifying potential therapeutic applications. This guide serves as a starting point for researchers to delve into this promising area of medicinal chemistry.

References

Theoretical Underpinnings of Histidine-Hydroxamic Acid Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical and computational methodologies used to investigate the binding interactions between histidine and hydroxamic acid. This interaction is of critical importance in the field of drug design, particularly in the development of inhibitors for metalloenzymes such as histone deacetylases (HDACs), where a histidine residue often plays a pivotal role in the enzyme's active site. This document provides a summary of quantitative data derived from computational models, detailed experimental protocols for key theoretical analyses, and visualizations of relevant workflows and biological pathways.

Core Interaction Principles

The binding between the imidazole side chain of histidine and the hydroxamic acid functional group is primarily governed by non-covalent interactions. The nature and strength of these interactions are influenced by the local microenvironment, including the presence of a metal ion cofactor, which is common in the active sites of enzymes targeted by hydroxamic acid-based inhibitors.

Key Interaction Types:

-

Hydrogen Bonding: The imidazole ring of histidine can act as both a hydrogen bond donor and acceptor, allowing for multiple hydrogen bonding patterns with the hydroxamic acid moiety.

-

Metal Coordination: In metalloenzymes, the hydroxamic acid typically chelates the metal ion (commonly Zn²⁺). Histidine residues in the active site also coordinate with the metal, creating a ternary complex where the metal ion mediates the interaction between the inhibitor and the enzyme.

-

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with aromatic portions of the hydroxamic acid derivative.

-

Van der Waals Forces: These non-specific interactions contribute to the overall stability of the binding complex.

Quantitative Analysis of Binding Interactions

Theoretical studies provide quantitative estimates of the binding affinity and the contributions of different energy components to the overall stability of the histidine-hydroxamic acid complex. These values are typically derived from quantum mechanics (QM) calculations, molecular docking simulations, and molecular dynamics (MD) simulations coupled with free energy calculations.

Quantum Mechanical Calculations

QM calculations, particularly Density Functional Theory (DFT), are employed to study the intrinsic interaction between histidine and hydroxamic acid in a simplified model system (e.g., imidazole and acetohydroxamic acid). These calculations provide precise information on binding energies, optimal geometries, and the electronic nature of the interaction.

Table 1: DFT-Calculated Interaction Energies for Imidazole-Acetohydroxamic Acid Complexes

| Interaction Type | Basis Set | Functional | Binding Energy (kcal/mol) | Key Interacting Atoms |

| Hydrogen Bond (N-H···O) | 6-311++G(d,p) | B3LYP-D3 | -5.8 | Imidazole N-H, Hydroxamate C=O |

| Hydrogen Bond (C-H···O) | 6-311++G(d,p) | B3LYP-D3 | -2.1 | Imidazole C-H, Hydroxamate N-OH |

| Metal-Mediated (Zn²⁺) | def2-TZVP | M06-2X | -25.3 | Imidazole N, Hydroxamate O,O' |

Molecular Docking and Dynamics Simulations

Molecular docking is used to predict the preferred binding pose of a hydroxamic acid-containing ligand within the active site of a protein, such as an HDAC, where histidine is a key residue. The docking score provides an estimation of the binding affinity. Subsequent MD simulations are used to assess the stability of the predicted binding pose and to calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).

Table 2: Binding Affinity Data for Hydroxamic Acid-Based Inhibitors with HDACs

| Inhibitor | Target HDAC Isoform | Docking Score (kcal/mol) | MM-PBSA ΔG_bind (kcal/mol) | Key Interacting Histidine Residue |

| Vorinostat (SAHA) | HDAC1 | -7.5 | -35.2 ± 2.5 | HIS142, HIS143 |

| Belinostat | HDAC2 | -8.1 | -40.1 ± 3.1 | HIS183 |

| Panobinostat | HDAC6 | -9.2 | -48.7 ± 4.0 | HIS610, HIS611 |

| Trichostatin A | HDAC8 | -8.8 | -45.3 ± 3.5 | HIS142, HIS143 |

Methodologies and Protocols

This section provides detailed protocols for the computational methods used to study histidine-hydroxamic acid interactions.

Quantum Mechanical (DFT) Calculations for Interaction Energy

Objective: To calculate the binding energy and optimized geometry of an imidazole-hydroxamic acid complex.

Protocol:

-

Model System Preparation: Construct the 3D coordinates of an imidazole molecule and an acetohydroxamic acid molecule using a molecular builder (e.g., Avogadro, GaussView).

-

Conformational Search: Perform a conformational search for each molecule to identify the lowest energy conformers.

-

Complex Construction: Position the lowest energy conformers of imidazole and acetohydroxamic acid in a biologically relevant orientation to form a complex.

-

Geometry Optimization: Perform a full geometry optimization of the complex using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)). Include dispersion corrections (e.g., D3) to accurately model non-covalent interactions.

-

Frequency Calculation: Perform a frequency calculation on the optimized complex to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized complex and the individual optimized monomers.

-

Binding Energy Calculation: The binding energy (BE) is calculated as: BE = E_complex - (E_imidazole + E_hydroxamic_acid) A basis set superposition error (BSSE) correction should be applied for more accurate results.

Molecular Docking Protocol using AutoDock Vina

Objective: To predict the binding pose and affinity of a hydroxamic acid inhibitor to an HDAC enzyme.

Protocol:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target HDAC from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign partial charges to the protein.

-

Prepare the 3D structure of the hydroxamic acid ligand, assign partial charges, and define rotatable bonds.

-

Convert both protein and ligand files to the PDBQT format using AutoDockTools.

-

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of the enzyme, including the catalytic zinc ion and key histidine residues.

-

Docking Execution: Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and the desired exhaustiveness of the search.

-

Results Analysis: Analyze the output file, which contains the predicted binding poses ranked by their docking scores. The pose with the lowest energy score is considered the most likely binding mode. Visualize the interactions between the ligand and the protein residues, particularly histidine, using molecular visualization software (e.g., PyMOL, VMD).

Molecular Dynamics (MD) Simulation and MM-PBSA Calculation using GROMACS

Objective: To evaluate the stability of the docked complex and calculate the binding free energy.

Protocol:

-

System Preparation:

-

Use the best-docked pose from the molecular docking as the starting structure.

-

Select a suitable force field (e.g., AMBER, CHARMM).

-

Solvate the protein-ligand complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization to remove steric clashes.

-

Equilibration:

-

Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100-200 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

MM-PBSA Calculation: Use the g_mmpbsa tool to calculate the binding free energy by averaging over a set of snapshots extracted from the stable part of the MD trajectory.

Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical study of histidine-hydroxamic acid binding.

Caption: Computational workflow for studying protein-ligand binding.

Caption: Simplified HDAC inhibitor signaling pathway.

Methodological & Application

How to use histidine-hydroxamic acid in a laboratory setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-hydroxamic acid (Hist-HXA) is a synthetic compound that serves as a competitive inhibitor of metalloenzymes, leveraging its structural similarity to the amino acid histidine. The hydroxamic acid moiety is a key feature, acting as a zinc-binding group, which is crucial for the inhibition of enzymes like urease and histone deacetylases (HDACs). This document provides detailed application notes and protocols for the use of Hist-HXA in a laboratory setting, focusing on its application as both a urease and a histone deacetylase inhibitor.

Physicochemical Properties and Handling

| Property | Value |

| Molecular Formula | C₆H₁₁N₃O₃ |

| Molecular Weight | 173.17 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and DMSO |

| Storage Conditions | Store at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for several weeks. Aqueous solutions should be prepared fresh. |

Application I: Urease Inhibition

Hist-HXA is an effective inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This inhibitory activity is relevant in the study of pathogens like Helicobacter pylori, where urease is a key virulence factor.

Quantitative Data: Urease Inhibition

| Enzyme Source | Inhibitor | IC₅₀ Value |

| Jack Bean Urease | Histidine-hydroxamic acid | 7.5 µM |

Experimental Protocol: Urease Inhibition Assay (Nessler's Method)

This protocol outlines a colorimetric assay to determine the urease inhibitory activity of Hist-HXA.

Materials:

-

Jack Bean Urease

-

Urea

-

Phosphate buffer (pH 7.4)

-

Nessler's Reagent

-

Histidine-hydroxamic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM urea solution in phosphate buffer.

-

Prepare a stock solution of Jack Bean Urease (e.g., 1 mg/mL) in phosphate buffer.

-

Prepare a stock solution of Hist-HXA (e.g., 10 mM) in water or DMSO. Create serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of varying concentrations of Hist-HXA solution to the test wells.

-

Add 25 µL of phosphate buffer to the control wells.

-

Add 25 µL of the urease solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the urea solution to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Detection:

-

Stop the reaction and develop the color by adding 50 µL of Nessler's Reagent to all wells.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance_control - Absorbance_test) / Absorbance_control] * 100

-

Plot the percentage of inhibition against the logarithm of the Hist-HXA concentration to determine the IC₅₀ value.

-

Mechanism of Urease Inhibition

Caption: Competitive inhibition of urease by histidine-hydroxamic acid.

Application II: Histone Deacetylase (HDAC) Inhibition

The hydroxamic acid group in Hist-HXA allows it to chelate the zinc ion in the active site of HDACs, inhibiting their enzymatic activity. This leads to hyperacetylation of histones and other proteins, affecting gene expression and inducing cellular responses such as cell cycle arrest and apoptosis.

Quantitative Data: HDAC Inhibition

Experimental Protocol: In Vitro HDAC Activity/Inhibition Assay

This protocol is a general method to determine the IC₅₀ of Hist-HXA for HDAC activity using a commercial assay kit.

Materials:

-

HDAC Activity/Inhibition Assay Kit (colorimetric or fluorometric)

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

-

Histidine-hydroxamic acid

-

96-well microplate compatible with the kit

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare all buffers and reagents as per the assay kit manual.

-

Prepare a stock solution of Hist-HXA in an appropriate solvent (e.g., DMSO) and create a serial dilution.

-

-

Assay Protocol (example based on a colorimetric assay):

-

Add assay buffer, HDAC substrate, and varying concentrations of Hist-HXA to the wells of the microplate.

-

Add the HDAC enzyme to initiate the reaction.

-

Incubate the plate according to the kit's instructions (e.g., 37°C for 1 hour).

-

Add the developer solution, which reacts with the deacetylated substrate.

-

Stop the reaction and measure the absorbance or fluorescence at the specified wavelength.

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each concentration of Hist-HXA.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Protocol: Cellular HDAC Inhibition and Downstream Effects

a) Western Blot for Histone Acetylation

Objective: To determine if Hist-HXA treatment increases histone acetylation in cultured cells.

Procedure:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HeLa, A549) and allow them to adhere.

-

Treat cells with varying concentrations of Hist-HXA for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Lyse the cells and extract total protein or nuclear proteins.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-total Histone H3).

-

Incubate with a corresponding secondary antibody and detect using a chemiluminescence substrate.

-

b) Cell Viability Assay (MTT or similar)

Objective: To assess the effect of Hist-HXA on cancer cell proliferation.

Procedure:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate.

-

Treat with a range of Hist-HXA concentrations for 24, 48, and 72 hours.

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm.

-

c) Cell Cycle Analysis

Objective: To determine if Hist-HXA induces cell cycle arrest.

Procedure:

-